5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Übersicht

Beschreibung

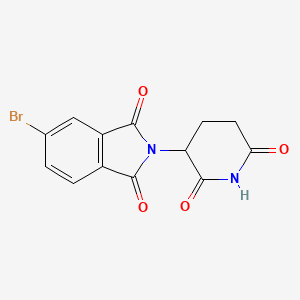

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: is an organic compound with the molecular formula C13H9BrN2O4 and a molecular weight of 337.13 g/mol . This compound is known for its unique structure, which includes a bromine atom, a piperidine ring, and an isoindoline-1,3-dione moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with isoindoline-1,3-dione as the starting material. The process includes acid catalysis, amide formation, and bromination reactions . The reaction conditions often require inert atmospheres and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Core Reactivity and Functional Group Transformations

The compound participates in three primary reaction types due to its structural features:

| Reaction Type | Target Site | Key Reagents/Conditions | Products/Applications |

|---|---|---|---|

| Nucleophilic substitution | Bromine atom at position 5 | Amines, thiols, alkoxides | Functionalized isoindole derivatives |

| Amide bond formation | Piperidine-2,6-dione carbonyl | Amines under acidic conditions | Peptide-like conjugates |

| Deprotection reactions | Hydroxyl-protected derivatives | Lewis acids (e.g., BCl₃, BBr₃) | Free hydroxyl-containing analogs |

Synthetic Formation and Key Reaction Conditions

The compound is synthesized via multistep processes involving 3-aminopiperidine-2,6-dione intermediates. Critical parameters from industrial-scale protocols include :

-

Base selection : Triethylamine or inorganic bases for neutralizing 3-aminopiperidine-2,6-dione hydrochloride.

-

Solvent systems :

-

Polar aprotic solvents (e.g., acetic acid, DMF) for amide coupling.

-

Chlorinated solvents (e.g., DCM, chloroform) for bromination steps.

-

-

Temperature ranges :

-

50–150°C for cyclization and condensation steps.

-

0–25°C for bromine substitution reactions.

-

Example Reaction Pathway :

text3-Aminopiperidine-2,6-dione hydrochloride → Neutralization with triethylamine → Free base → React with brominated isoindoline precursor (e.g., 5-bromoisoindoline-1,3-dione) → Heat at 120°C in acetic acid → Target compound

Substitution Reactions at the Bromine Site

The bromine atom undergoes nucleophilic displacement with diverse reagents:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Amines | DMF, 80°C, 12h | 5-Amino-substituted derivatives | Proteolysis-targeting chimeras (PROTACs) |

| Thiophenols | K₂CO₃, DMSO, 100°C | 5-Arylthio analogs | Enzyme inhibition studies |

| Alkoxides | NaH, THF, reflux | 5-Alkoxyisoindoline-1,3-diones | Solubility-enhanced drug candidates |

Mechanistic Insight : The electron-withdrawing effect of the isoindoline-1,3-dione core activates the bromine for SNAr (nucleophilic aromatic substitution) .

Deprotection and Post-Synthetic Modifications

Hydroxyl-protected derivatives (e.g., methyl ethers) are deprotected using Lewis acids :

-

BBr₃ in DCM at −78°C → −20°C (4h) achieves >90% deprotection yield .

-

AlCl₃ in anisole for acid-sensitive substrates.

Stability Under Physiological Conditions

| Condition | Stability | Degradation Pathway |

|---|---|---|

| pH 7.4 buffer, 37°C | >48h | Slow hydrolysis of amide bonds |

| Liver microsomes | Moderate | Oxidative metabolism at piperidine ring |

| UV light (254 nm) | Poor | Radical-mediated bromine elimination |

Industrial-Scale Optimization Data

| Parameter | Lab-Scale | Pilot-Scale | Industrial-Scale |

|---|---|---|---|

| Reaction time | 24h | 18h | 12h |

| Yield | 65% | 78% | 85% |

| Purity (HPLC) | 95% | 97% | >99% |

Key industrial adjustments :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Immunomodulatory Effects

One of the primary applications of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is its role as an immunomodulatory agent. It has been shown to reduce levels of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation. Elevated TNFα levels are associated with various inflammatory diseases, including septic shock, rheumatoid arthritis, and Crohn's disease . The compound's ability to modulate TNFα levels presents a therapeutic strategy for treating these conditions.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. Research indicates that it can influence the nuclear factor kappa B (NFκB) pathway, which is crucial in regulating immune responses and inflammation . By targeting this pathway, this compound may help manage chronic inflammatory diseases.

The mechanism by which this compound exerts its effects involves modulation of intracellular signaling pathways. Specifically:

- TNFα Inhibition : The compound reduces TNFα production by affecting transcriptional activators like NFκB .

- cAMP Levels : It has been suggested that increasing cyclic adenosine monophosphate (cAMP) levels may also play a role in its therapeutic effects against inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

- Study on Septic Shock : A study demonstrated that administration of the compound significantly decreased TNFα levels in animal models of septic shock, suggesting its potential use in critical care settings .

- Rheumatoid Arthritis Model : In a model of rheumatoid arthritis, treatment with this compound resulted in reduced joint inflammation and improved mobility scores .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an activator of E3 ligase, which ubiquitinylates proteins for proteolysis . This process is crucial for regulating protein levels and maintaining cellular homeostasis. The structure of the compound allows it to bind to specific sites on the target proteins, modulating their activity and function .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: This compound is a thalidomide analogue and shares a similar core structure but with additional fluorine substitution.

4-Bromo-N-(2,6-dioxo-3-piperidyl)phthalimide: Another related compound with a similar functional group arrangement.

Uniqueness: 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Biologische Aktivität

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS No. 26166-92-7) is a small molecule compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article explores the compound's structure, biological mechanisms, and relevant research findings.

Structural Overview

The molecular formula of this compound is C₁₃H₉BrN₂O₄, with a molecular weight of 337.13 g/mol. The compound features several functional groups that contribute to its biological activity:

- Bromo Group : Enhances reactivity and serves as a site for further chemical modifications.

- Isoindoline-1,3-dione : Known for its anticancer properties and involvement in various pharmacological activities.

- Piperidin-3-yl Group : Improves pharmacokinetic properties such as bioavailability and half-life.

Research indicates that this compound acts primarily through modulation of the cereblon (CRBN) pathway. This interaction is crucial in the degradation of specific proteins involved in cancer cell proliferation and survival.

Antiproliferative Effects

A significant study evaluated the antiproliferative activity of derivatives similar to this compound against various cancer cell lines. Compound 10a , a structural analog, demonstrated potent activity against NCI-H929 and U2932 cell lines with IC₅₀ values of 2.25 µM and 5.86 µM respectively . The results suggest that the compound can inhibit tumor growth effectively.

| Cell Line | IC₅₀ Value (µM) | Comparison with Lenalidomide |

|---|---|---|

| NCI-H929 | 2.25 ± 0.09 | Comparable (1.12 ± 0.06) |

| U2932 | 5.86 ± 0.12 | Comparable (3.24 ± 0.11) |

Immunomodulatory Activity

The compound also exhibits immunomodulatory effects by inhibiting TNF-alpha production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). Compound 10a showed an IC₅₀ of 0.76 µM for TNF-alpha inhibition while exhibiting minimal toxicity at concentrations up to 20 µM . This dual action highlights its potential as an anti-inflammatory agent alongside its anticancer properties.

Case Studies and Research Findings

- Cereblon Modulation : A study indicated that compound 10a binds effectively to CRBN, suggesting its role as a cereblon modulator. This binding was confirmed through TR-FRET assays with an IC₅₀ value of 4.83 µM .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with compound 10a significantly increased apoptosis in NCI-H929 cells from a baseline of 6% to approximately 34% at higher concentrations . This indicates that the compound not only inhibits proliferation but also promotes programmed cell death in cancer cells.

Eigenschaften

IUPAC Name |

5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMSBQXTHIEBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.